Thermochemical Stability Differentiation: 2-Methylindole-3-carboxylic Acid vs. Positional Isomers
Computational studies at the G3(MP2) composite level demonstrate that 2-methylindole-3-carboxylic acid exhibits the most exothermic standard gas-phase enthalpy of formation among six structurally related indole carboxylic acid isomers [1]. This thermochemical differentiation arises specifically from the 2-methyl substitution pattern on the indole-3-carboxylic acid scaffold.
| Evidence Dimension | Standard gas-phase enthalpy of formation (ΔfH°gas) at T = 298.15 K |
|---|---|
| Target Compound Data | −(267.2 ± 1.0) kJ·mol⁻¹ |
| Comparator Or Baseline | Indole-3-carboxylic acid: −(227.1 ± 1.1) kJ·mol⁻¹; 1-Methylindole-3-carboxylic acid: −(238.0 ± 1.0) kJ·mol⁻¹; Indole-2-carboxylic acid: −(223.6 ± 0.8) kJ·mol⁻¹; 3-Methylindole-2-carboxylic acid: −(251.6 ± 1.0) kJ·mol⁻¹ |
| Quantified Difference | Approximately 40 kJ·mol⁻¹ more exothermic than indole-3-carboxylic acid; 29 kJ·mol⁻¹ more exothermic than 1-methylindole-3-carboxylic acid |
| Conditions | G3(MP2) composite computational method; gas-phase; T = 298.15 K |
Why This Matters
The markedly more exothermic enthalpy of formation indicates distinct thermodynamic behavior that may influence reaction energetics, stability in formulation, and predictive modeling in drug design workflows.
- [1] Carvalho TMT, et al. Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. J Phys Chem A. 2017;121(15):2980-2989. doi:10.1021/acs.jpca.7b00275. View Source
